Patent-Cited Identity: Documented Utility as a Key Intermediate in Kinase Inhibitor Synthesis vs. Uncited Generic Analogs
Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate is explicitly cited in patent literature as a synthetic intermediate, whereas numerous structurally similar pyrimidine analogs lack any comparable documented utility in peer-reviewed or patent literature . The compound appears in WO2008/33999 A2, assigned to Deciphera Pharmaceuticals, LLC, at page/column 89, establishing its relevance to kinase inhibitor development programs . This citation provides verifiable traceability that procurement of this specific CAS number enables reproduction of patented synthetic routes, a differentiation that generic, uncited pyrimidine derivatives cannot offer. For comparison, the closely related aldehyde analog (CAS 185040-35-1) is described only in generic vendor literature as a 'building block' without specific patent citations demonstrating validated utility .
| Evidence Dimension | Patent citation status as documented synthetic intermediate |
|---|---|
| Target Compound Data | Explicitly cited in WO2008/33999 A2 (Deciphera Pharmaceuticals) at page/column 89 as a synthetic intermediate |
| Comparator Or Baseline | 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (CAS 185040-35-1): No specific patent citations identified; described generically as 'building block' |
| Quantified Difference | Validated patent traceability (Target) vs. no documented patent traceability (Comparator) |
| Conditions | Patent database and vendor literature cross-referencing |
Why This Matters
For scientific procurement, a compound with documented patent utility reduces experimental risk and enables reproducible synthesis of known pharmacologically relevant scaffolds.
